molecular formula C21H25N3O3S B12412725 7-Hydroxy Quetiapine-d8

7-Hydroxy Quetiapine-d8

Cat. No.: B12412725
M. Wt: 407.6 g/mol
InChI Key: VEGVCHRFYPFJFO-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-Hydroxy Quetiapine-d8 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Quetiapine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

7-Hydroxy Quetiapine-d8 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation reactions, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Hydroxy Quetiapine-d8 has several scientific research applications:

Comparison with Similar Compounds

7-Hydroxy Quetiapine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its use as a tracer in pharmacokinetic studies, providing valuable insights into the metabolism and pharmacodynamics of Quetiapine .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

407.6 g/mol

IUPAC Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI Key

VEGVCHRFYPFJFO-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Origin of Product

United States

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